3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide
Descripción general
Descripción
3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide, also known as BMS-986177, is a small molecule drug that belongs to the class of beta-secretase 1 (BACE1) inhibitors. BACE1 is an enzyme that plays a crucial role in the production of beta-amyloid peptides, which are the main component of amyloid plaques found in the brains of Alzheimer's disease patients. BMS-986177 has been developed as a potential treatment for Alzheimer's disease, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Mecanismo De Acción
3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide is a selective and potent inhibitor of BACE1, which is an enzyme that cleaves the amyloid precursor protein (APP) to produce beta-amyloid peptides. By inhibiting BACE1, 3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide reduces the production of beta-amyloid peptides, which are the main component of amyloid plaques found in the brains of Alzheimer's disease patients. 3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide has been shown to effectively cross the blood-brain barrier and reach the brain, where it exerts its therapeutic effects.
Biochemical and Physiological Effects
3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide has been shown to effectively reduce the production of beta-amyloid peptides in the brain, which is the hallmark of Alzheimer's disease. Moreover, 3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. These findings suggest that 3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide has the potential to slow down or even halt the progression of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of BACE1, which makes it an ideal tool for studying the role of BACE1 in Alzheimer's disease. Moreover, 3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide has been extensively studied in preclinical models and has shown promising results, which makes it a potential candidate for clinical trials. However, 3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide has some limitations as well. It has a relatively short half-life, which means that it needs to be administered frequently to maintain therapeutic levels in the brain. Moreover, 3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide has not been tested extensively in humans, and its safety and efficacy in clinical trials are yet to be determined.
Direcciones Futuras
There are several future directions for the research on 3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide. One direction is to further optimize the synthesis process to achieve higher yields and purity of the final product. Another direction is to conduct more preclinical studies to determine the optimal dose and frequency of administration of 3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide. Moreover, clinical trials are needed to determine the safety and efficacy of 3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide in humans. Finally, researchers can explore the potential of 3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide as a tool for studying the role of BACE1 in other diseases, such as Down syndrome and traumatic brain injury.
Conclusion
In conclusion, 3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide is a promising small molecule drug that has been developed as a potential treatment for Alzheimer's disease. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and it has shown promising results in preclinical studies. However, further research is needed to determine its safety and efficacy in humans, and to explore its potential as a tool for studying the role of BACE1 in other diseases.
Aplicaciones Científicas De Investigación
3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide has been extensively studied for its potential application in the treatment of Alzheimer's disease. In preclinical studies, 3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide has been shown to effectively reduce the production of beta-amyloid peptides in the brain, which is the hallmark of Alzheimer's disease. Moreover, 3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. These findings have led to the development of 3-(benzylsulfonyl)-N-(1-methyl-3-phenylpropyl)propanamide as a potential treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
3-benzylsulfonyl-N-(4-phenylbutan-2-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-17(12-13-18-8-4-2-5-9-18)21-20(22)14-15-25(23,24)16-19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEJREWHVBKQLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-N-(4-phenylbutan-2-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.